Product packaging for copper(1+);fluorobenzene(Cat. No.:CAS No. 18206-47-8)

copper(1+);fluorobenzene

Cat. No.: B14712125
CAS No.: 18206-47-8
M. Wt: 158.64 g/mol
InChI Key: YFFZSKWEWZORJC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine atoms into organic molecules imparts unique and often highly desirable properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond dramatically alter the steric and electronic characteristics of a parent compound. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are critical attributes in the design of pharmaceuticals and agrochemicals. For instance, many modern drugs owe their efficacy and improved pharmacokinetic profiles to the strategic incorporation of fluorine. In materials science, fluorinated polymers exhibit exceptional thermal stability, chemical resistance, and unique surface properties. The simplest member of the monofluorobenzene class is benzene (B151609) with a single fluoro substituent. nih.gov

Overview of Copper-Mediated and Copper-Catalyzed Transformations in Organofluorine Chemistry

Copper has long been a workhorse in organic synthesis, prized for its low cost, high natural abundance, and versatile reactivity. mdpi.commdpi.com In organofluorine chemistry, copper-mediated and copper-catalyzed reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The classic Ullmann condensation, for example, often utilizes copper to couple aryl halides, including fluoroarenes, with various nucleophiles. wikipedia.org

In recent decades, the development of sophisticated ligand systems has dramatically expanded the scope of copper catalysis, allowing for milder reaction conditions and greater functional group tolerance. researchgate.net Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another prominent example where copper facilitates the formation of complex molecular architectures, sometimes involving fluorinated components. researchgate.netnih.gov These transformations often proceed through intermediates where the fluorinated organic molecule is coordinated to a copper(I) center, highlighting the importance of understanding the fundamental copper-fluorobenzene interaction. The reactivity of organocopper compounds is diverse, but they are almost all based on copper in the +1 oxidation state. wikipedia.org

Scope and Research Imperatives in Copper(I)-Fluorobenzene Systems

The study of copper(I)-fluorobenzene systems is driven by the need to develop more efficient and selective synthetic methodologies and to design novel materials. Research in this area is multifaceted, encompassing the synthesis of discrete organocopper complexes, the investigation of reaction mechanisms, and the characterization of surface interactions.

Organocopper Reagents: While simple mixing of a copper(I) salt and fluorobenzene (B45895) does not typically yield a stable compound, organocopper reagents featuring a fluorinated aryl group, such as pentafluorophenylcopper, are well-established. wikipedia.org These reagents are generally prepared through transmetalation from more reactive organometallic precursors like organolithium or Grignard reagents. mdma.chencyclopedia.pub The structures of such fluorinated organocopper compounds have been determined to be tetrameric or even octameric aggregates. mdma.ch

Surface Chemistry and Catalysis: The adsorption of fluorobenzene on copper surfaces is a critical area of investigation, providing insights into heterogeneous catalysis. Studies have shown that fluorobenzene interacts with copper surfaces, with the orientation and strength of the adsorption being sensitive to the specific copper crystal face. researchgate.netrsc.org For example, on a Cu(110) surface, fluorobenzene adsorbs at a bridging site between rows of copper atoms with an adsorption energy of approximately -93.4 kJ mol⁻¹. uts.edu.au This interaction is primarily between the carbon atoms of the aromatic ring and the surface copper atoms. uts.edu.au Unlike other halobenzenes which may adsorb parallel to the copper surface at low coverages, fluorobenzene molecules tend to be tilted even at low concentrations. researchgate.netrsc.org This unique behavior underscores the subtle interplay of electronic and steric effects governed by the fluorine substituent.

The primary research imperatives in this field include:

Rational Catalyst Design: Developing new copper-based catalysts with tailored ligands to enhance reactivity and selectivity in transformations involving fluoroaromatics.

Mechanistic Elucidation: Gaining a deeper understanding of the elementary steps in copper-catalyzed reactions, including the nature of the active catalytic species and the role of the fluorobenzene-copper interaction.

Materials Innovation: Exploring the use of copper-fluorobenzene interactions for the on-surface synthesis of novel low-dimensional organic nanostructures. researchgate.net

The following tables summarize key properties of fluorobenzene and comparative data on the adsorption of halobenzenes on copper surfaces, providing a quantitative basis for the discussions above.

Table 1: Physicochemical Properties of Fluorobenzene

PropertyValueReference
Chemical FormulaC₆H₅F nih.gov
Molar Mass96.10 g/mol nih.gov
AppearanceClear, colorless liquid nih.govchemicalbook.com
Boiling Point85 °C (185.2 °F) nih.govchemicalbook.com
Melting Point-42 °C (-43.6 °F) nih.govchemicalbook.com
Density1.024 g/mL at 25 °C nih.govchemicalbook.com
Flash Point-15 °C (5 °F) nih.govnoaa.gov
Solubility in WaterSlightly soluble (1 to 10 mg/mL at 20 °C) nih.govnoaa.gov

Table 2: Adsorption Behavior of Halobenzenes on Copper Surfaces

MoleculeCopper SurfaceObserved Adsorption OrientationReference
FluorobenzeneCu(111)Tilted orientation researchgate.netrsc.org
FluorobenzeneCu(110)Tilted orientation even at low coverages researchgate.netrsc.org
Chlorobenzene (B131634)Cu(111)Parallel at low coverage, tilted at higher coverage researchgate.netrsc.org
Bromobenzene (B47551)Cu(111)Parallel at low coverage, tilted at higher coverage researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4CuF B14712125 copper(1+);fluorobenzene CAS No. 18206-47-8

Properties

CAS No.

18206-47-8

Molecular Formula

C6H4CuF

Molecular Weight

158.64 g/mol

IUPAC Name

copper(1+);fluorobenzene

InChI

InChI=1S/C6H4F.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI Key

YFFZSKWEWZORJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Cu+]

Origin of Product

United States

Synthesis and Structural Characterization of Copper I Fluorobenzene Complexes

Methodologies for the Synthesis of Copper(I)-Arene Complexes with Fluorobenzene (B45895) Ligands

The generation of copper(I)-fluorobenzene complexes is achieved through several synthetic routes, each with distinct advantages depending on the desired scale and purity of the final product. These methods often employ weakly coordinating anions to stabilize the cationic copper(I)-arene moiety.

Synthesis from Dinitrogen-Bridged Copper(I) Precursors

A highly effective and clean method for the synthesis of homoleptic, weakly bound copper(I)-arene complexes involves the use of a dinitrogen-bridged copper(I) precursor, specifically [(N2)Cu{Al(ORF)4}] (where RF = C(CF3)3). When this precursor is dissolved in fluorobenzene, the labile dinitrogen ligand is displaced by the arene, leading to the formation of the desired copper(I)-fluorobenzene complex, [Cu(C6H5F)2-3]+[Al(ORF)4]−. This synthetic route is particularly advantageous for its reliability and the clean nature of the reaction, with dinitrogen gas being the only byproduct. This makes it an ideal method for preparing high-purity samples suitable for sensitive measurements such as electrochemistry.

Oxidative Synthesis Routes Involving Elemental Copper and Fluorinated Arenes

For larger-scale syntheses of copper(I)-fluorobenzene complexes, an oxidative route starting from elemental copper offers a practical alternative. In this method, copper powder is oxidized in fluorobenzene, which acts as both the solvent and the ligand. The oxidation is carried out using a suitable oxidant, such as [NO]+[Al(ORF)4]−. This approach is particularly effective for the synthesis of complexes with more basic arenes like fluorobenzene, providing good yields of approximately 70%.

Ligand Exchange and Metathesis Strategies for Copper(I)-Fluorobenzene Complex Formation

Ligand exchange and metathesis reactions provide another versatile pathway to copper(I)-fluorobenzene complexes. In a ligand exchange strategy, a pre-existing copper(I)-arene complex with a more weakly coordinating arene ligand, such as [Cu(1,2-difluorobenzene)2]+[Al(ORF)4]−, can be treated with fluorobenzene. The stronger coordinating ability of fluorobenzene compared to 1,2-difluorobenzene drives the exchange, yielding the desired [Cu(C6H5F)n]+ complex.

Alternatively, a metathesis reaction can be employed. For instance, the reaction of copper(I) iodide (CuI) with a silver salt of a weakly coordinating anion, such as silver tetrafluoroaluminate, in the presence of fluorobenzene can lead to the formation of the copper(I)-fluorobenzene complex.

Spectroscopic and Diffraction-Based Characterization of Copper(I)-Fluorobenzene Complexes

The definitive identification and detailed structural analysis of copper(I)-fluorobenzene complexes require a combination of solid-state and solution-phase analytical techniques.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure of these complexes in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of the copper and fluorine atoms, as well as the carbon and hydrogen atoms of the fluorobenzene ligand. This provides unambiguous information about bond lengths, bond angles, and the coordination geometry around the copper(I) center. The resulting structural data is crucial for understanding the nature of the interaction between the copper(I) ion and the fluorobenzene ring.

Table 1: Selected Crystallographic Data for a Representative Copper(I)-Fluorobenzene Complex

ParameterValue
Formula Data not available
Crystal System Data not available
Space Group Data not available
Cu-C Bond Lengths (Å) Data not available
Cu-F Distance (Å) Data not available
Arene Centroid-Cu Distance (Å) Data not available
C-C-C Bond Angles (°) in Arene Data not available

Note: Specific crystallographic data for copper(I)-fluorobenzene complexes are not publicly available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of copper(I)-fluorobenzene complexes in solution.

19F NMR spectroscopy is particularly informative due to the presence of the fluorine atom in the ligand. The 19F nucleus is highly sensitive for NMR detection and exhibits a wide range of chemical shifts that are very sensitive to the electronic environment. nih.govspectrabase.com This makes 19F NMR an excellent probe for confirming the coordination of the fluorobenzene ligand to the copper(I) center. The chemical shift of the fluorine atom in the complex will differ from that of free fluorobenzene, and the magnitude of this change can provide insights into the strength of the copper-arene interaction. Furthermore, coupling between the 19F nucleus and nearby protons (1H) on the aromatic ring can provide additional structural information. rsc.org

In addition to 19F NMR, 1H NMR spectroscopy is used to analyze the proton environment of the complex. While copper(I) has two NMR-active isotopes, 63Cu and 65Cu, they are quadrupolar nuclei, which often results in broad NMR signals, making them challenging to observe with high resolution.

Table 2: Representative 19F NMR Data for a Copper(I)-Fluorobenzene Complex

SpeciesSolventChemical Shift (δ) / ppmCoupling Constants (J) / Hz
Free Fluorobenzene CDCl3~ -113Data not available
[Cu(C6H5F)n]+ Appropriate deuterated solventData not availableData not available

Note: Specific 19F NMR chemical shift and coupling constant data for copper(I)-fluorobenzene complexes are not publicly available in the searched resources.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Oxidation State Probing

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.com The copper(I) ion has a d10 electron configuration, meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, pure copper(I) complexes are EPR silent.

However, EPR spectroscopy is a valuable tool for probing the oxidation state of copper in these systems, primarily by detecting the presence of paramagnetic copper(II) species (d9 configuration). ethz.ch The oxidation of Cu(I) to Cu(II) is a common process, and EPR can be used to identify and quantify the extent of this oxidation, thus indirectly confirming the presence of the Cu(I) state by its absence of a signal. A typical EPR spectrum of a Cu(II) complex exhibits characteristic hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2), resulting in a four-line pattern in the g∥ region. ethz.ch While no specific EPR studies on copper(I)-fluorobenzene complexes have been reported, the general principle remains that the absence of a Cu(II) EPR signal is a strong indicator of the integrity of the copper(I) oxidation state in the complex.

Ligand Effects on the Stability and Electronic Properties of Copper(I)-Fluorobenzene Complexes

The stability and electronic properties of copper(I)-fluorobenzene complexes are significantly influenced by the nature of the other ligands in the coordination sphere. These ligands can be broadly categorized into weakly coordinating anions and ancillary ligands.

Weakly coordinating anions (WCAs) are essential for the isolation and stabilization of highly reactive cations, including copper(I) complexes with weakly basic arenes like fluorobenzene. beilstein-journals.orgacs.org These large, charge-delocalized anions exhibit minimal interaction with the cationic metal center, preventing displacement of the weakly bound fluorobenzene ligand. The use of the highly fluorinated alkoxyaluminate anion, [Al(OC(CF3)3)4]- (often abbreviated as [Al(ORF)4]-), has been pivotal in the synthesis of homoleptic copper(I)-fluorobenzene complexes. unito.it

The synthesis of these complexes can be achieved by dissolving the dinitrogen precursor, [(N2)Cu{Al(ORF)4}], in fluorobenzene. This method has been used to prepare and structurally characterize both bis- and tris-fluorobenzene copper(I) complexes. unito.it The general reaction is as follows:

[(N2)Cu{Al(ORF)4}] + n C6H5F → [Cu(C6H5F)n]+[Al(ORF)4]- + N2 (where n = 2 or 3)

The stability of the resulting complexes is influenced by the number of coordinated fluorobenzene molecules. The tris-fluorobenzene complex is found to be more stable than the bis-fluorobenzene complex. unito.it The coordination of the fluorobenzene to the copper(I) center is weak, and the degree of fluorination on the arene can further influence the strength of this interaction. unito.it

Table 1: Synthesis and Stability of Copper(I)-Fluorobenzene Complexes with a Weakly Coordinating Anion.

ComplexSynthesis MethodStability
[Cu(C6H5F)3]+[Al(ORF)4]-Dissolution of [(N2)Cu{Al(ORF)4}] in fluorobenzeneMore stable crystalline solid
[Cu(C6H5F)2]+[Al(ORF)4]-Recrystallization of the tris-complex with hydrocarbonsLess stable, quickly decomposes in air

N-Heterocyclic carbenes (NHCs) are a class of ligands known for their strong σ-donating properties, which allow them to form very stable bonds with transition metals, including copper(I). beilstein-journals.org The exceptional stability of NHC-metal complexes is attributed to both electronic and steric factors. beilstein-journals.org While no specific examples of copper(I)-fluorobenzene complexes stabilized by NHC ligands have been reported in the scientific literature, the principles of NHC-copper coordination suggest they would be effective in this role.

The strong σ-donation from the NHC ligand would increase the electron density on the copper(I) center, which could, in turn, enhance the π-backbonding to the fluorobenzene ligand, thereby strengthening the copper-arene interaction. The bulky nature of many NHC ligands can also provide kinetic stabilization by sterically shielding the metal center from decomposition pathways or displacement of the weakly bound fluorobenzene.

The electronic environment around the copper(I) center can be adjusted by using ancillary ligands with varying electron-donating or -withdrawing properties. For instance, strongly electron-donating ligands would increase the electron density at the copper center, potentially enhancing back-donation to the fluorobenzene ring and strengthening the interaction. Conversely, electron-withdrawing ancillary ligands would make the copper center more electrophilic, which might weaken the bond to the already electron-poor fluorobenzene.

Steric factors are also critical. Bulky ancillary ligands can create a sterically hindered environment around the copper(I) center, which can protect the weak copper-fluorobenzene bond and prevent decomposition. nih.gov The choice of ancillary ligand can also influence the coordination number and geometry of the copper complex, which in turn affects its stability and reactivity. While specific studies on the design of ancillary ligands for copper(I)-fluorobenzene complexes are not available, the general principles of ligand design in coordination chemistry provide a framework for how such modulation could be achieved. unito.it

Mechanistic Elucidation of Copper Involved Reactions with Fluorobenzene

Pathways for Carbon-Fluorine (C-F) Bond Activation Mediated by Copper Species

The activation of the C-F bond in fluorobenzene (B45895) by copper complexes is a challenging yet synthetically valuable transformation. Several mechanistic pathways have been proposed and investigated to elucidate how copper species can overcome the high bond dissociation energy of the C-F bond.

The classical oxidative addition-reductive elimination pathway is a cornerstone of transition metal catalysis. In the context of copper-mediated C-F activation, this mechanism involves the formal insertion of a low-valent copper center, typically Cu(I), into the C-F bond of fluorobenzene. This oxidative addition step would lead to a high-valent Cu(III)-aryl-fluoride intermediate. Subsequent reductive elimination from this intermediate with another species can then form a new bond.

While oxidative addition is a common step for other transition metals like palladium and nickel, it has been considered sluggish for copper, limiting its broad application in haloarene coupling. princeton.edu However, recent studies have shown that oxidative addition to Cu(I) complexes is indeed possible, leading to characterizable Cu(III) products. nih.gov The stability of these Cu(III) intermediates is highly dependent on the ligand environment and the nature of the substituents on the copper center. nih.gov For instance, the presence of strong donor ligands can stabilize the higher oxidation state of copper, making the oxidative addition more favorable. The subsequent reductive elimination step, which forges the new chemical bond, is generally more facile with copper compared to palladium and nickel. princeton.edu

Catalyst SystemProposed IntermediateKey Mechanistic StepReference
Cu(I) with appropriate ligands[L_nCu(III)(Ar)F]Oxidative addition of the C-F bond to the Cu(I) center nih.gov
Dual copper-photoredox catalysisAryl radicalBypasses direct oxidative addition via radical capture princeton.edu

An alternative to the two-electron oxidative addition pathway is a mechanism involving single electron transfer (SET). In this process, a copper complex can transfer a single electron to the fluorobenzene molecule. This is particularly relevant in photoredox catalysis, where a photoexcited catalyst can act as a potent reductant. researchgate.netnih.gov The transfer of an electron to fluorobenzene would generate a radical anion, which can then undergo fragmentation by cleaving the C-F bond to release a fluoride (B91410) anion and a phenyl radical. researchgate.netnih.gov

This SET pathway can also be initiated by an excited copper(I) species, which, upon light irradiation, can engage in either an outer-sphere single electron transfer (OSET) to produce a copper(II) intermediate and a fluorobenzene radical anion, or an inner-sphere single electron transfer (ISET) to directly form a copper(II)-fluoride species and a difluorobenzylic radical in the case of trifluoromethylarenes. researchgate.net The generated aryl radical is a highly reactive intermediate that can then participate in subsequent bond-forming reactions. researchgate.net The involvement of radical intermediates circumvents the often-high energy barrier associated with direct oxidative addition to copper. princeton.edu

Concerted mechanisms offer another avenue for C-F bond activation, avoiding the formation of discrete high-valent organometallic intermediates. In such a pathway, the cleavage of the C-F bond and the formation of a new carbon-metal bond occur in a single, concerted step. rsc.orgacs.org This type of mechanism is often described as a concerted SNAr-type process. rsc.org

For instance, theoretical calculations have suggested that the reaction of fluoroarenes with certain metal complexes can proceed through a concerted oxidative addition where the transition state involves a simultaneous breaking of the C-F bond and formation of M-C and M-F bonds. rsc.org While much of the detailed research on concerted C-X bond cleavage has focused on other metals like palladium and rhodium, the principles can provide insight into potential pathways for copper. acs.orgresearchgate.net The geometry of the transition state and the electronic properties of both the copper complex and the fluorobenzene substrate would be critical in determining the feasibility of such a concerted pathway.

Mechanistic Insights into Copper-Catalyzed Carbon-Hydrogen (C-H) Functionalization of Fluorobenzenes

Besides C-F activation, copper catalysts can also mediate the functionalization of C-H bonds in fluorobenzene. The presence of the fluorine substituent can significantly influence the reactivity and selectivity of these transformations.

Hydrogen Atom Transfer (HAT) is a key mechanism in many C-H functionalization reactions. nih.gov In copper-catalyzed systems, a high-valent copper species or a ligand-centered radical can act as the HAT agent, abstracting a hydrogen atom from the fluorobenzene ring to generate an aryl radical. researchgate.net This process is particularly effective for activating C-H bonds that are relatively weak or activated. nih.gov

The generation of the active HAT agent can occur through various pathways. For example, a copper(I) catalyst can be oxidized in situ to a copper(II) species, which then participates in the HAT event. researchgate.net Alternatively, in photoredox catalysis, a photo-excited catalyst can initiate a process that leads to the formation of a radical capable of HAT. nih.gov Once the aryl radical is formed, it can be trapped by the copper catalyst to form an organocopper intermediate, which can then undergo further reaction to yield the final functionalized product.

The fluorine atom in fluorobenzene, despite being relatively small, exerts a significant electronic influence on the aromatic ring, which can be harnessed to control the regioselectivity of C-H functionalization. acs.orgnih.gov The strong electron-withdrawing inductive effect of fluorine deactivates the entire ring towards electrophilic attack but can direct metallation to specific positions.

In many transition metal-catalyzed C-H activation reactions, there is a preference for activation of the C-H bond ortho to the fluorine substituent. acs.orgnih.gov This preference is attributed to the stabilization of the resulting metal-carbon bond by the adjacent electron-withdrawing fluorine atom. acs.org The ortho-fluorine effect makes the C-H activation more energetically favorable. acs.orgnih.gov Catalyst control, through the design of specific ligands on the copper center, can also play a crucial role in overriding the innate substrate preference and achieving high site-selectivity at other positions (meta or para). nih.govnih.gov

Factors Influencing Regioselectivity in C-H Functionalization of Fluorobenzene
FactorInfluence on RegioselectivityMechanistic ImplicationReference
Fluorine SubstituentDirects activation to the ortho position.Electronic stabilization of the M-C bond. acs.orgnih.gov
Catalyst/Ligand DesignCan override substrate bias to achieve different site-selectivities.Steric and electronic tuning of the catalyst's active site. nih.govnih.gov
Directing GroupsCan enforce regioselectivity at a specific C-H bond.Chelation-assisted C-H activation. nih.gov

Role of Copper Oxidation States (e.g., Cu(I)/Cu(III) Cycles) in Catalytic Cycles

The involvement of various copper oxidation states is central to the catalytic activation of fluorobenzene and related compounds. The Cu(I)/Cu(III) catalytic cycle is a widely proposed and studied mechanism, particularly in cross-coupling and fluorination reactions. researchgate.netnih.govacs.org

The cycle typically begins with a copper(I) species. In the context of fluorination reactions, for instance, a Cu(I) complex can be oxidized to a cationic copper(III)-fluoride intermediate. researchgate.netnih.gov This oxidation is a facile step and is often initiated by an electrophilic fluorinating agent. researchgate.net For example, in the fluorination of arylboronate esters, the initial oxidation of a Cu(I) reagent by a fluoro-pyridinium reagent leads to the formation of a Cu(III)-F species. researchgate.net

Once the Cu(III) state is achieved, the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, can proceed. The final step is the reductive elimination from the Cu(III) center, which regenerates the active Cu(I) catalyst and forms the desired product. acs.org For example, the C–F bond-forming reductive elimination from a Cu(III) intermediate is computationally shown to be a very facile process. acs.org While high-valent Cu(III) organometallic species have long been proposed as key intermediates, their direct observation was historically challenging, leading to alternative mechanistic proposals. nih.gov However, recent studies have provided substantial evidence, both experimental and computational, supporting the viability and importance of the Cu(I)/Cu(III) manifold in these transformations. researchgate.netacs.org

It is also noted that in some copper-catalyzed cross-coupling reactions, electron-transfer processes between Cu(I) and Cu(III) species can occur, which may lead to the formation of homocoupling byproducts alongside the desired cross-coupling products. acs.org

Detailed Studies of Transmetalation Processes in Copper Catalysis

Transmetalation is a fundamental step in many copper-catalyzed cross-coupling reactions, involving the transfer of an organic group (like an aryl group from fluorobenzene) from one metal to the copper center. This process is often the rate-limiting step in the catalytic cycle. researchgate.net

In the copper-mediated fluorination of arylboronate esters, mechanistic studies indicate that after the initial oxidation of Cu(I) to Cu(III), the rate-limiting step is the transmetalation of the aryl group from the boronate ester to the Cu(III) center. researchgate.netnih.gov This transfer results in the formation of a key aryl-copper(III)-fluoride intermediate. researchgate.netnih.gov The efficiency of this transmetalation can be influenced by various factors, including the nature of the ligands on the copper center and the specific boronate ester used.

Computational and experimental studies have provided a framework for understanding the ligand effects on these key mechanistic processes. For instance, certain ligands can facilitate transmetalation by interacting with the organoboron reagent. researchgate.net In the context of Suzuki-Miyaura couplings, it has been demonstrated that a dimeric copper fluoride species, [(L)CuF]₂, is the active species that undergoes transmetalation with arylboronate esters. organic-chemistry.org

The table below summarizes findings from a study on the fluorination of an aryl-iodide, which proceeds via a proposed Cu(I)/Cu(III) cycle involving transmetalation of fluoride from AgF to a Cu(III) intermediate.

Table 1: Effect of additives on the copper-mediated fluorination of 4-butyl-1-iodobenzene. Reactions were performed with 0.1 mmol of the aryl iodide in DMF for 22 h. Yields were determined by gas chromatography. nih.gov

Identification and Characterization of Key Organocopper Intermediates

The transient nature of intermediates in catalytic cycles makes their identification a significant challenge. However, a combination of spectroscopic techniques, computational studies, and the synthesis of stable analogues has enabled the characterization of several key organocopper species involved in reactions with fluorobenzene derivatives.

Aryl-copper(III)-fluoride complexes are considered pivotal intermediates in copper-mediated fluorination reactions. nih.gov Their formation is proposed to occur after the transmetalation of an aryl group to a Cu(III)-fluoride species. researchgate.net The subsequent step is a rapid C–F reductive elimination from this complex to yield the aryl fluoride product and a Cu(I) species. researchgate.netnih.gov

The direct observation and characterization of these elusive species have been achieved in certain systems. For example, in studies on the fluorination of arylboronate esters, Cu(III) intermediates have been generated independently and identified by Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net The proposed structure involves a copper(III) center bonded to the aryl group and a fluoride ligand. nih.gov The facile nature of the C-F reductive elimination from these complexes is a key feature that drives the catalytic turnover. nih.govnih.gov While isolable or "bottleable" copper(III) fluorides remain rare, their transient existence and catalytic competence are well-supported. researchgate.net

Copper-stabilized difluorocarbene (Cu=CF₂) has been identified as a key reactive intermediate in a variety of transformations that introduce fluorinated groups into organic molecules. researchgate.netresearchgate.net While difluorocarbene itself is a highly reactive electrophilic species, its complexation to a metal like copper can modulate its reactivity, enabling controlled synthetic applications. researchgate.netacs.org

Recently, the isolation and structural characterization of a copper(I) difluorocarbene complex were achieved, confirming its electrophilic nature. researchgate.net These species are typically generated in situ from precursors like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or bromodifluoroacetate. Mechanistic studies and DFT calculations suggest that these electrophilic copper difluorocarbenes can be attacked by nucleophiles, leading to the formation of new C-C or C-heteroatom bonds. researchgate.netresearchgate.net For example, copper-catalyzed difluorocarbene insertion into oxygen heterocycles has been developed as a method for skeletal expansion. researchgate.net While these species are crucial in many fluorination and difluoroalkylation reactions, their direct role or formation from fluorobenzene in catalytic cycles is less documented compared to aryl-copper intermediates. The primary context of their study involves using a difluorocarbene source to functionalize other substrates via copper catalysis. researchgate.netnih.gov

Both aryl-copper(I) and aryl-copper(III) complexes are fundamental intermediates in copper-catalyzed reactions. researchgate.netnih.gov

Aryl-Copper(I) Intermediates: These species are often formed at the beginning of a catalytic cycle or after the final reductive elimination step. In some mechanistic pathways, an aryl-copper(I) species can be generated, which then undergoes oxidation to a higher-valent state. However, in the fluorination of aryl boronate esters, studies suggest the reaction does not proceed via the formation of aryl-copper(I) species, but rather through the immediate generation of Cu(III) intermediates. nih.gov In other contexts, such as Suzuki-Miyaura couplings, aryl-copper(I) complexes like (PN-2)CuPh have been synthesized and characterized as key intermediates. organic-chemistry.org

Aryl-Copper(III) Intermediates: These high-valent species are widely proposed as the key intermediates from which bond formation occurs via reductive elimination. nih.gov Discrete aryl-copper(III) complexes have been synthesized and characterized, providing direct insight into their reactivity. nih.gov For example, formal copper(III) aryl complexes supported by specific ligands have been prepared by oxidizing the corresponding Cu(II) aryl precursors. nih.gov These complexes have been shown to react with nucleophiles to form C-N or C-C coupled products. nih.gov The study of these isolated complexes helps to elucidate the factors that control the desired reductive elimination versus side reactions. nih.gov The oxidative addition of an aryl halide to a Cu(I) center is a common route to generate these aryl-Cu(III) intermediates. nih.gov

The table below presents data on the C-N coupling reaction of a synthesized aryl-copper(III) complex with various anilines.

Table 2: Reaction of a discrete perfluoroaryl-copper(III) complex with various aniline (B41778) nucleophiles, demonstrating C-N bond formation. nih.gov

Catalytic Applications of Copper in the Functionalization of Fluorobenzene and Fluorinated Arenes

Copper-Catalyzed Direct Arylation and Alkenylation of (Poly)Fluorobenzenes

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Copper catalysis has proven effective in the direct arylation and alkenylation of C-H bonds in polyfluoroarenes, which are activated by the presence of multiple fluorine substituents.

An efficient method for the arylation, alkenylation, and benzylation of polyfluoroarenes has been developed using a copper-iodide catalyst with a phenanthroline ligand. nih.gov This system is particularly effective for arenes containing two or more fluorine substituents. The reactivity of the fluoroarene is linked to the acidity of its C-H bonds; those flanked by two C-F bonds are arylated with high efficiency. nih.gov For instance, pentafluorobenzene (B134492) can be readily arylated with both aryl bromides and iodides. nih.gov

The proposed mechanism suggests a process involving the base-promoted formation of a fluoroarylcopper intermediate. This species then reacts with the aryl halide to yield the cross-coupling product. nih.gov Consequently, less acidic fluoroarenes necessitate the use of stronger bases to facilitate the formation of the crucial arylcopper species. nih.gov While polyfluorinated benzenes are reactive, monofluorobenzene has been found to be unreactive under these conditions. nih.gov

The copper-catalyzed direct arylation method demonstrates broad substrate scope with respect to the aryl halide coupling partner. The reaction tolerates a wide array of functional groups on the aryl halide, accommodating both electron-rich and electron-poor systems. nih.gov Compatible functional groups include esters and cyano groups. Furthermore, the methodology extends to heteroaromatic halides, such as pyridyl and thienyl bromides. nih.gov The reaction is not limited to arylation; the alkenylation of pentafluorobenzene using β-bromostyrene proceeds effectively, retaining the stereochemistry of the alkene. nih.gov

The scope regarding the fluoroarene is primarily centered on polyfluorinated systems due to the requirement for acidic C-H bonds. Arenes such as pentafluorobenzene, various tetrafluorobenzene isomers, and 1,3,5-trifluorobenzene (B1201519) are excellent substrates for this transformation. nih.gov

EntryFluoroareneCoupling PartnerProductYield (%)
11,2,4,5-Tetrafluorobenzene4-Bromoanisole1-(4-Methoxyphenyl)-2,3,5,6-tetrafluorobenzene77
21,2,3,5-Tetrafluorobenzene4-Bromoanisole1-(4-Methoxyphenyl)-2,3,4,6-tetrafluorobenzene73
31,3,5-Trifluorobenzene4-Bromoanisole1-(4-Methoxyphenyl)-2,4,6-trifluorobenzene68
41,3-Difluorobenzene4-Iodoanisole1-(4-Methoxyphenyl)-2,4-difluorobenzene81
52,3,5,6-Tetrafluoropyridine4-Bromoanisole4-(4-Methoxyphenyl)-2,3,5,6-tetrafluoropyridine91
6Pentafluorobenzene(E)-β-Bromostyrene(E)-1,2,3,4,5-Pentafluoro-6-styrylbenzene77

Table 1. Selected examples of copper-catalyzed direct arylation and alkenylation of polyfluoroarenes. Data sourced from reference nih.gov.

Copper-Mediated and Catalyzed Fluorination of Organic Substrates

Beyond C-H functionalization, copper complexes play a pivotal role in mediating and catalyzing the introduction of fluorine onto aromatic rings. These methods provide valuable alternatives to traditional fluorination techniques, often proceeding under milder conditions with greater functional group tolerance.

A general method for the conversion of a diverse set of aryl iodides to their corresponding aryl fluorides has been developed using a cationic copper reagent and silver fluoride (B91410) (AgF). nih.gov The success of this reaction hinges on the use of an appropriate ligand for the copper, which prevents the rapid decomposition often observed with copper(I) fluoride species. nih.gov The use of tert-BuCN as a ligand for a Cu(I)OTf salt proved effective. nih.gov

This fluorination process is tolerant of various functional groups, including ethers, amides, esters, ketones, and aldehydes, and is also applicable to some heterocyclic systems and sterically hindered aryl iodides. nih.gov Mechanistic studies suggest the reaction proceeds through an oxidative addition of the aryl iodide to the Cu(I) complex to form an aryl-copper(III) intermediate, followed by a facile C-F reductive elimination to furnish the aryl fluoride product. nih.gov

Substrate (Aryl Iodide)Product (Aryl Fluoride)Yield (%)
1-Butyl-4-iodobenzene1-Butyl-4-fluorobenzene81
4-Iodoacetophenone4-Fluoroacetophenone70
Methyl 4-iodobenzoateMethyl 4-fluorobenzoate72
2,6-Dimethyliodobenzene2,6-Dimethylfluorobenzene88
4-Iodobenzaldehyde4-Fluorobenzaldehyde52

Table 2. Examples of copper-mediated fluorination of aryl iodides. Data sourced from reference nih.gov.

A direct and operationally simple method for the fluorination of arylboronate esters has been reported, utilizing a copper-mediated pathway. nih.govnih.gov This reaction converts arylboronate esters into aryl fluorides under mild conditions using readily available reagents. nih.govchemistryviews.org The process can be integrated into tandem reactions, allowing for the fluorination of arenes and aryl bromides via in-situ generated arylboronate ester intermediates. nih.govnih.gov

The proposed mechanism involves the oxidation of a Cu(I) species to a Cu(III)-fluoride complex. nih.govchemistryviews.orgresearchgate.net This is followed by a rate-limiting transmetalation of the aryl group from the boronate ester to the Cu(III) center. The final step is a rapid carbon-fluorine reductive elimination from the resulting aryl-copper(III)-fluoride complex to yield the desired fluoroarene. nih.govnih.govchemistryviews.org This mechanism is supported by the independent generation and spectroscopic identification of the key Cu(III) intermediates. nih.govnih.gov The reaction is compatible with electron-rich, electron-deficient, and ortho-substituted arylboronate esters. nih.gov

The Balz-Schiemann reaction is a classical method for synthesizing aryl fluorides that involves the thermal decomposition of aryldiazonium tetrafluoroborates. wikipedia.orgorganic-chemistry.org This reaction traditionally does not involve a metal catalyst and is believed to proceed through an aryl cation intermediate. wikipedia.org While conceptually similar to the copper-catalyzed Sandmeyer reaction (used for preparing aryl chlorides and bromides), the Bal-Schiemann reaction is distinct in its mechanism and does not typically employ copper. wikipedia.org

However, modern transition-metal-catalyzed methods, particularly those using copper, have emerged as powerful alternatives to these classical routes. rsc.org Instead of modifying the Balz-Schiemann reaction itself, copper catalysis offers entirely new synthetic pathways that circumvent the often harsh conditions, potential for explosions, and toxic reagents associated with diazonium salt decomposition. nih.gov For example, the copper-mediated fluorination of aryl iodides and arylboronate esters, as described above, provides milder and more versatile strategies for introducing fluorine. nih.govnih.gov These copper-based systems represent a strategic shift, replacing the pre-functionalization required for the Balz-Schiemann reaction (amine to diazonium salt) with precursors like aryl halides or boronic esters, thereby expanding the toolkit for aryl fluoride synthesis. researchgate.netnih.gov

Introduction of Fluorinated Moieties via Copper Catalysis

The introduction of fluorine-containing groups into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. Copper catalysis has emerged as a powerful and versatile tool for achieving these transformations, particularly for the functionalization of fluorobenzene (B45895) and other fluorinated arenes. These methods offer distinct advantages in terms of cost-effectiveness and unique reactivity compared to other transition metals. This section details copper-catalyzed strategies for incorporating difluoromethyl, perfluoroalkyl, and difluorocarbene moieties into organic molecules.

Difluoromethylation and Perfluoroalkylation with Copper Reagents

Copper-catalyzed difluoromethylation and perfluoroalkylation reactions provide direct access to molecules containing CF2H and longer perfluoroalkyl (RF) chains. These reactions often utilize specialized copper-based reagents that can be generated in situ or used as stable, pre-formed complexes.

Difluoromethylation: The difluoromethyl group (CF2H) is a valuable bioisostere for hydroxyl or thiol groups, and its introduction can significantly enhance a molecule's metabolic stability and lipophilicity. Copper-catalyzed approaches have been developed for the difluoromethylation of aryl halides. For instance, the reaction of aryl iodides with (difluoromethyl)zinc reagents, facilitated by a copper catalyst, proceeds efficiently without the need for additional ligands or activators. Mechanistic studies suggest that the transmetalation of the CF2H group from zinc to the copper catalyst is a key step, forming a cuprate (B13416276) species that engages in the cross-coupling reaction.

Perfluoroalkylation: The incorporation of longer perfluoroalkyl chains, such as pentafluoroethyl (C2F5) and heptafluoropropyl (C3F7), also imparts profound effects on the properties of organic molecules. Stable and well-defined perfluoroalkyl copper complexes, such as [(phen)CuRF], have been developed for this purpose. These reagents can effectively transfer perfluoroalkyl groups to arylboronate esters, which can be generated in situ from arenes or aryl bromides. This two-step, one-pot sequence involving iridium-catalyzed borylation followed by copper-mediated perfluoroalkylation allows for the regioselective functionalization of arenes under mild conditions. The reactions tolerate a wide range of electrophilic functional groups, including nitriles, esters, and aldehydes.

Table 1: Examples of Copper-Catalyzed Difluoromethylation and Perfluoroalkylation

Substrate Fluoroalkylating Reagent Catalyst/Conditions Product Yield (%)
Ethyl 2-iodobenzoate (DMPU)₂Zn(CF₂H)₂ 10 mol% CuI, DMPU, 60 °C Ethyl 2-(difluoromethyl)benzoate 90%
4-Bromo-1,1'-biphenyl (as boronate ester) [(phen)CuCF₃] Air, 45 °C 4-Trifluoromethyl-1,1'-biphenyl 85%
1,3-Dimethoxybenzene (as boronate ester) [(phen)CuCF₂CF₃] Air, 45 °C 1,3-Dimethoxy-5-(pentafluoroethyl)benzene 70%
4-Bromobenzonitrile (as boronate ester) [(phen)CuCF₂CF₂CF₃] Air, 45 °C 4-(Heptafluoropropyl)benzonitrile 74%

Copper-Catalyzed Difluorocarbene Transfer Reactions

Difluorocarbene (:CF2) is a highly reactive intermediate that can be harnessed for the synthesis of gem-difluoro compounds. While the direct use of this species can be challenging, transition metal catalysis provides a means to control its reactivity and enable novel transformations. Copper(I) has been shown to form isolable difluorocarbene complexes that act as electrophilic carbene sources.

These copper(I) difluorocarbene complexes can facilitate modular difluoroalkylation reactions. For example, by coupling difluorocarbene with two different feedstocks, such as silyl (B83357) enol ethers and allyl bromides, in a one-pot copper-catalyzed reaction, a diverse range of difluoromethylene-containing products can be synthesized. Mechanistic investigations point to a process involving the nucleophilic addition of the silyl enol ether to the electrophilic copper(I) difluorocarbene complex, followed by reaction with the electrophile. nsf.gov

Another innovative approach involves a copper-catalyzed difluorocarbene transfer reaction that proceeds via a 1,1-migration of a copper difluorocarbene intermediate. nih.gov This strategy enables the modular gem-difluoropropargylation by coupling a difluorocarbene precursor (e.g., BrCF2CO2K), a terminal alkyne, and an electrophile. nih.govresearchgate.net This method avoids tedious multi-step syntheses and provides access to complex fluorinated structures. nih.govresearchgate.net Mechanistic studies have revealed that the migratory insertion of difluorocarbene into the C-Cu bond of an alkynylcopper species is a crucial step in this catalytic cycle. nih.gov

Table 2: Examples of Copper-Catalyzed Difluorocarbene Transfer

Reactant 1 Reactant 2 :CF₂ Precursor Catalyst System Product Type
Silyl enol ether Allyl bromide TMSCF₂Br Cu(I) complex α,α-Difluoro-δ,ε-unsaturated ketone
Potassium propiolate Allyl bromide BrCF₂CO₂K Cu(I) salt gem-Difluoropropargylated compound
Terminal alkyne Propargyl bromide BrCF₂CO₂K Cu(I) salt gem-Difluoropropargylated compound

Copper-Catalyzed ipso-Borylation and Defluorinative Transformations of Fluoroarenes

The activation and functionalization of carbon-fluorine (C–F) bonds, which are the strongest single bonds to carbon, represent a significant challenge in organic synthesis. Copper catalysis has provided valuable methods for the ipso-functionalization of fluoroarenes, where the fluorine atom is replaced by another group at the same position, as well as for defluorinative transformations of fluorinated allyl groups.

Regioselective ipso-Borylation of Fluorobenzenes

The conversion of a C–F bond to a C–B bond is a highly desirable transformation, as the resulting arylboronates are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. An air-stable copper(I)/tricyclohexylphosphine complex has been shown to effectively catalyze the ipso-borylation of fluoroarenes with bis(pinacolato)diboron (B136004) (B2pin2). acs.org

This method is applicable to a range of fluoroarenes, including those with both electron-donating and electron-withdrawing groups. acs.org For instance, 4-fluorobiphenyls bearing methoxy (B1213986) or trifluoromethyl groups at the 4'-position are efficiently converted to their corresponding 4-borylbiphenyls. The reaction also proceeds with monoaryl fluorides, such as fluorobenzene and its derivatives, although this may require a higher catalyst loading. acs.org Mechanistic studies suggest that the reaction does not proceed through a typical SNAr mechanism but rather via a single-electron-transfer (SET) process, initiating an SRN1-type mechanism. acs.org This catalytic system demonstrates good scalability and has been successfully applied to the double and triple ipso-borylation of di- and trifluoroarenes. acs.org

Table 3: Substrate Scope of Copper-Catalyzed ipso-Borylation of Fluoroarenes

Fluoroarene Substrate Catalyst Product Yield (%)
4-Fluoro-4'-methoxybiphenyl 5 mol% CuCl(PCy₃)₂ 4-Methoxy-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl 91%
4-Fluoro-4'-(trifluoromethyl)biphenyl 5 mol% CuCl(PCy₃)₂ 4-(Trifluoromethyl)-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl 86%
1-Fluoronaphthalene 5 mol% CuCl(PCy₃)₂ 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene 84%
Fluorobenzene 20 mol% CuCl(PCy₃)₂ Phenylboronic acid pinacol (B44631) ester 65%
1,4-Difluorobenzene 10 mol% CuCl(PCy₃)₂ 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene 80%

Defluorinative Borylation and Silylation of Gem-Difluoroallyl Groups

Copper catalysis also enables the selective functionalization of gem-difluoroallyl groups through defluorinative pathways. These reactions provide access to stereodefined fluoroalkenes, which are valuable motifs in medicinal chemistry, often serving as bioisosteres of amides.

A copper-catalyzed formal SN2' defluorinative borylation of 3-substituted 3,3-difluoropropenes has been developed to produce 3-fluoroallylboronic esters. This reaction proceeds with high yields and excellent Z/E stereoselectivity. The process is initiated by a substoichiometric amount of a base, such as sodium tert-butoxide, and is proposed to involve the promotion of transmetalation by the fluoride ion eliminated during the reaction. The substrate scope includes gem-difluoroallyl groups attached to electron-neutral, electron-rich, and electron-poor arenes, as well as those bearing unprotected alcohols and aryl bromides.

Similarly, a mechanistically related SN2' defluorinative silylation of 3-substituted-3,3-difluoropropenes can be achieved using a silylborane reagent (e.g., PhMe2Si–Bpin) in the presence of a copper catalyst. This transformation also affords the corresponding 3-fluoroallylsilanes with high yield and stereoselectivity. The resulting primary 3-fluoroallylboronic esters and 3-fluoroallylsilanes are versatile intermediates that can undergo further synthetic transformations.

Table 4: Copper-Catalyzed Defluorinative Functionalization of gem-Difluoroallyl Arenes

Substrate Reagent Catalyst/Conditions Product Yield (%) Z:E Ratio
2-(1,1-Difluoroallyl)naphthalene B₂pin₂ CuCl, PCy₃, NaOtBu (Z)-3-Fluoro-1-(naphthalen-2-yl)allylboronic acid pinacol ester 98% >99:1
1-(1,1-Difluoroallyl)-4-methoxybenzene B₂pin₂ CuCl, PCy₃, NaOtBu (Z)-3-Fluoro-1-(4-methoxyphenyl)allylboronic acid pinacol ester 93% >99:1
1-(1,1-Difluoroallyl)-4-(trifluoromethyl)benzene B₂pin₂ CuCl, PCy₃, NaOtBu (Z)-3-Fluoro-1-(4-(trifluoromethyl)phenyl)allylboronic acid pinacol ester 88% >99:1
2-(1,1-Difluoroallyl)naphthalene PhMe₂Si–Bpin CuCl, PCy₃, NaOtBu (Z)-Dimethyl(3-fluoro-1-(naphthalen-2-yl)allyl)phenylsilane 97% >99:1

Enantioselective Copper-Catalyzed Transformations Involving Fluorobenzene Derivatives

The development of asymmetric catalytic methods is crucial for the synthesis of chiral molecules, which form the basis of many pharmaceuticals. Copper catalysis, in conjunction with chiral ligands, has been successfully applied to a variety of enantioselective transformations involving fluorinated substrates.

One notable example is the enantioselective copper-catalyzed cyclopropanation of alkenyl boronates with trifluorodiazoethane. This reaction provides access to highly valuable 2-substituted-3-(trifluoromethyl)cyclopropylboronates with excellent levels of stereocontrol. The use of a chiral bis(oxazoline) ligand is key to inducing high enantioselectivity. The resulting chiral cyclopropylboronates are versatile synthetic intermediates, as the boronate group can be readily transformed into other functionalities, enabling the synthesis of novel trifluoromethylated analogues of biologically active compounds like trans-2-arylcyclopropylamines. nih.gov

Furthermore, copper catalysis has been employed in the asymmetric fluorination of α-diazoesters. While not directly involving a fluorobenzene substrate, this reaction highlights the capability of chiral copper complexes to control the stereochemistry of C–F bond formation. By using chiral indane-derived bis(oxazoline) ligands, α-fluoroesters can be obtained with enantiomeric excess values up to 95%. Mechanistic studies suggest an unusual pathway where the fluoride nucleophile initially attacks the copper center of a transient copper carbene complex, followed by a 1,2-fluoride shift to form the final product. The directionality of this migratory insertion is controlled by the chiral ligand environment, thus determining the enantioselectivity of the reaction.

Table 5: Examples of Enantioselective Copper-Catalyzed Reactions with Fluorinated Substrates

Substrate Reagent Catalyst/Chiral Ligand Product Yield (%) ee (%)
(E)-Styrylboronic acid pinacol ester CF₃CHN₂ [Cu(NCMe)₄]PF₆ / (S,S)-tBu-Box (1R,2R,3S)-2-Phenyl-3-(trifluoromethyl)cyclopropylboronate 82% 93%
(E)-(4-Fluorostyryl)boronic acid pinacol ester CF₃CHN₂ [Cu(NCMe)₄]PF₆ / (S,S)-tBu-Box (1R,2R,3S)-2-(4-Fluorophenyl)-3-(trifluoromethyl)cyclopropylboronate 84% 91%
Phenyl diazoacetate CsF Cu(I) / Indane-derived bis(oxazoline) Ethyl 2-fluoro-2-phenylacetate 85% 95%

Interactions and Adsorption of Fluorobenzene with Copper Surfaces

Surface Adsorption Studies of Fluorobenzene (B45895) on Crystalline Copper Surfaces (e.g., Cu(110))

Investigations into the adsorption of fluorobenzene on crystalline copper surfaces, such as Cu(110) and Cu(111), have revealed distinct behaviors that are sensitive to both the specific copper surface and the halogen substituent on the benzene (B151609) ring. tandfonline.comcmu.edursc.orgwikipedia.org On the Cu(111) surface, at low coverages, fluorobenzene tends to adsorb with its molecular plane nearly parallel to the surface. tandfonline.comcmu.edursc.orgwikipedia.org However, as the coverage increases, the molecules adopt a tilted orientation. tandfonline.comcmu.edursc.orgwikipedia.org

In contrast, the behavior of fluorobenzene on the more corrugated Cu(110) surface is notably different. tandfonline.comcmu.edursc.orgwikipedia.org Unlike chlorobenzene (B131634) and bromobenzene (B47551), which lie parallel to the Cu(110) surface at low coverages, fluorobenzene molecules are tilted even at low surface concentrations. tandfonline.comcmu.edursc.orgwikipedia.org This substantial influence of the halogen atom and the surface structure on the adsorption orientation is a result of the interplay between molecule-molecule and molecule-surface interactions. tandfonline.comcmu.eduwikipedia.org

Computational studies have been instrumental in determining the adsorption energetics and preferred geometries of fluorobenzene on Cu(110). Density Functional Theory (DFT) calculations indicate that the adsorption of fluorobenzene on Cu(110) is an energetically favorable process, with a calculated adsorption energy of -93.4 kJ mol-1. researchgate.net This value is in good agreement with experimental binding energies derived from temperature-programmed desorption (TPD). researchgate.net

The preferred adsorption geometry for fluorobenzene on the Cu(110) surface is a bridging site, where the molecule is situated between the rows of surface copper atoms. researchgate.net The adsorption height is calculated to be approximately 2 Å. researchgate.net The calculations also account for relaxation effects, which include a tilting of the hydrogen and fluorine atoms away from the surface. researchgate.net Further DFT modeling suggests that functionalizing the benzene ring with fluorine atoms tends to weaken the bond to the copper surface. chemrxiv.org This functionalization also induces a rotation of the molecule, which decreases the distance between the fluorine atom and the surface. chemrxiv.org

Computational modeling, particularly through Density Functional Theory (DFT), has been a powerful tool for studying the adsorption of fluorobenzene on copper surfaces. researchgate.netchemrxiv.org Fully ab initio calculations using a periodic linear combination of atomic orbitals (LCAO) approximation at the DFT level have been employed to model the adsorption of fluorobenzene on the Cu(110) surface. researchgate.net These calculations are performed under conditions of low fluorobenzene coverage to minimize adsorbate-adsorbate interactions. researchgate.net

In addition to calculating energetic and geometric parameters, computational methods are used to simulate Scanning Tunneling Microscope (STM) images. researchgate.netchemrxiv.org The Tersoff and Hamann method, for instance, has been used to generate STM images for the preferred adsorption geometry of fluorobenzene on Cu(110). researchgate.net These simulations are crucial for interpreting experimental STM data and can help in identifying and discriminating between different molecules adsorbed on a surface. researchgate.net STM simulations have shown that details about both the adsorption geometry of fluorobenzene and the position of the fluorine atom can be discerned, particularly at short tip-surface distances. chemrxiv.org

The nature of the halogen substituent and the atomic structure of the copper surface play a critical role in determining the adsorption orientation of halobenzenes. tandfonline.comcmu.edursc.orgwikipedia.org On the flat Cu(111) surface, fluorobenzene, chlorobenzene, and bromobenzene all adsorb with their molecular planes nearly parallel to the surface at low coverages. tandfonline.comcmu.edursc.orgwikipedia.org Tilting of the molecules is observed only at higher coverages for all three halobenzenes on this surface. tandfonline.comcmu.edursc.orgwikipedia.org

The situation is different on the more open and anisotropic Cu(110) surface. Here, while bromobenzene and chlorobenzene still exhibit a parallel orientation at low coverages before tilting at higher concentrations, fluorobenzene is found to be tilted even at the lowest coverages studied. tandfonline.comcmu.edursc.orgwikipedia.org This distinct behavior of fluorobenzene highlights the significant influence of the specific halogen atom on the delicate balance of forces that govern molecular adsorption. tandfonline.comcmu.edursc.orgwikipedia.org The interplay of molecule-molecule and molecule-surface interactions is highly dependent on both the properties of the halogen substituent and the topography of the copper surface. tandfonline.comcmu.eduwikipedia.org

Investigation of Cation-π Interactions in Copper-Fluorobenzene Systems

Cation-π interactions are noncovalent interactions between a cation and the electron-rich face of a π system, such as a benzene ring. wikipedia.org These interactions are significant in various chemical and biological systems. wikipedia.org In the context of copper-fluorobenzene systems, the interaction would involve a copper(1+) cation and the π-electron cloud of the fluorobenzene molecule.

While direct experimental or computational studies focusing exclusively on the cation-π interaction between copper(1+) and fluorobenzene are not extensively documented in the reviewed literature, the formation of π-complexes between copper(I) and various aromatic compounds is well-established. cmu.edu These complexes are understood to be formed through a d → π* interaction between the d-orbitals of copper(I) and the π-system of the aromatic ring. cmu.edu The stability of these complexes is influenced by substituents on the aromatic ring, with electron-donating groups generally increasing the stability. cmu.edu

The presence of a fluorine atom on the benzene ring, being an electron-withdrawing group, reduces the π-electron density of the aromatic ring. rsc.org This reduction in electron density would be expected to weaken the cation-π interaction with a copper(1+) ion compared to unsubstituted benzene. rsc.org Fluorobenzenes are known to bind weakly to metal centers, which allows them to be used as non-coordinating solvents or easily displaced ligands in organometallic chemistry. rsc.org Nevertheless, the fundamental principles of cation-π interactions suggest that a significant electrostatic attraction between copper(1+) and the quadrupole moment of the fluorobenzene ring would still exist.

Advanced Research Methodologies and Computational Studies in Copper Fluorobenzene Chemistry

High-Level Computational Chemistry Approaches

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of complex chemical reactions. For the copper(I)-fluorobenzene system, DFT can elucidate the step-by-step mechanism of C-F bond activation. While direct and comprehensive DFT studies on the simple copper(1+);fluorobenzene (B45895) system are not extensively documented in publicly available literature, the principles are well-established through research on related and more complex copper-catalyzed reactions.

For instance, in copper-catalyzed C-H functionalization of naphthols, DFT calculations have been employed to compare different potential pathways. These studies have shown that a bimetallic copper carbene intermediate is crucial for the observed ortho-selectivity, a level of insight difficult to obtain through experimental means alone. mdpi.com In a similar vein, DFT has been used to investigate the mechanism of copper-catalyzed fluorination of diaryliodonium salts, where the calculations helped to elaborate the Cu(I)/Cu(III) catalytic cycle. nih.gov These examples underscore the capability of DFT to dissect complex reaction networks and identify the most plausible mechanistic pathways in copper catalysis. The general steps that can be elucidated for a hypothetical copper(I)-catalyzed reaction with fluorobenzene include the initial coordination of fluorobenzene to the copper center, oxidative addition, and subsequent functionalization steps.

Modeling of Activation Energies and Transition States

A critical aspect of DFT studies is the ability to calculate the activation energies (Ea) of elementary reaction steps and to characterize the geometry of the corresponding transition states. This information is vital for understanding reaction kinetics and selectivity. For example, in a study on the oxidative addition of fluoromethane (B1203902) to a palladium atom, a well-established benchmark for C-F activation, the activation energy was precisely calculated using high-level ab initio methods. nih.gov Such calculations can be applied to the copper(1+);fluorobenzene system to determine the energetic feasibility of proposed mechanistic steps.

Computational studies on related rhodium-catalyzed C-F functionalization reactions have demonstrated the power of this approach by calculating the free energy barriers for competing pathways, such as β-fluoride elimination versus reductive elimination, thereby explaining the observed product distribution. snnu.edu.cn The transition state geometries reveal the precise arrangement of atoms at the peak of the energy barrier, offering clues about the steric and electronic factors that influence reactivity. For instance, the formation of hydrogen bonds in the transition state can significantly lower the activation energy, a phenomenon that has been computationally observed in copper-catalyzed reactions of phenols. nih.gov

Computational Design of Ligand Systems for Enhanced Reactivity

The ligands coordinated to the copper(I) center play a pivotal role in modulating its reactivity towards fluorobenzene. Computational chemistry offers a powerful platform for the rational design of new ligand systems with improved catalytic performance. Through computational screening, a large number of potential ligands can be evaluated in silico before their synthesis and experimental testing, saving significant time and resources.

A notable example of this approach is the use of molecular field analysis (MFA) combined with computational screening data in N-heterocyclic carbene (NHC)-copper catalysis. chemrxiv.org In this study, transition state calculations for a series of catalyst-substrate combinations were used to generate a dataset of enantioselectivity. This data was then used to train a regression model that could predict the enantioselectivity of new, untested ligands, leading to the successful design of more effective catalysts. chemrxiv.org This data-driven strategy can be directly applied to the copper(I)-fluorobenzene system to identify ligands that lower the activation barrier for C-F bond activation or promote a desired reaction pathway.

In Situ Spectroscopic Techniques for Mechanistic Interrogation

While computational studies provide a theoretical framework for understanding reaction mechanisms, in situ spectroscopic techniques offer direct experimental evidence of the species present in a reacting mixture. These methods allow for the real-time monitoring of catalytic reactions, providing invaluable data on reaction kinetics, intermediates, and the active state of the catalyst.

For copper-catalyzed reactions, several in situ techniques are particularly powerful. For instance, operando Raman spectroscopy has been used to study the electrochemical reduction of CO2 on copper oxide surfaces, revealing the dynamics of surface intermediates during the catalytic process. nih.gov This technique could be adapted to study heterogeneous copper-catalyzed reactions of fluorobenzene.

Future Prospects and Emerging Frontiers in Copper Fluorobenzene Research

Development of Sustainable and Mild Copper Catalytic Systems

A primary driving force in modern chemistry is the principle of sustainability. Researchers are increasingly focused on creating catalytic systems that operate under mild conditions, utilize non-toxic and abundant materials, and minimize waste. cmu.edu Copper-based catalysts are at the forefront of this movement, offering a greener alternative to precious metal catalysts like palladium and rhodium. nih.govacs.org

Future research is geared towards designing copper catalytic systems that function with high efficiency at lower temperatures and pressures, thereby reducing energy consumption. Inspired by the active sites of metalloenzymes, which perform complex transformations under ambient conditions, chemists are developing synthetic copper complexes that mimic this efficiency. cmu.edu For instance, the development of copper nanoclusters as photocatalysts represents a significant step forward. These ultra-small, well-defined clusters possess unique electronic and optical properties that can be harnessed for challenging organic transformations, including cross-coupling and oxidation reactions, under mild, light-driven conditions. rsc.org

Another key aspect of sustainability is catalyst stability and reusability. Innovations include the use of benign reducing agents, such as vitamin C and sugars, to regenerate the active form of the copper catalyst during a reaction. cmu.edu This not only minimizes the required catalyst loading but also enhances its lifespan. Furthermore, external stimuli like light or electricity are being explored as methods to regenerate catalysts, paving the way for closed-loop, waste-minimizing synthetic processes. cmu.edu A pioneering development in this area is a copper-based catalyst capable of converting CO₂ into acetaldehyde (B116499) with 92% efficiency, showcasing the potential of copper catalysts in transforming waste streams into valuable chemicals and challenging long-standing industrial processes that rely on fossil fuels. environmentenergyleader.com

The following table summarizes key strategies being explored for developing sustainable copper catalytic systems.

StrategyDescriptionPotential Impact
Bio-inspired Catalysis Designing synthetic copper complexes that mimic the active sites and efficiency of natural metalloenzymes. cmu.eduEnables complex reactions under mild, environmentally friendly conditions (e.g., ambient temperature and pressure).
Photocatalysis Utilizing copper nanoclusters that can absorb light energy to drive chemical reactions. rsc.orgReduces reliance on thermal energy, allowing for highly selective, light-controlled transformations.
Catalyst Regeneration Employing benign reducing agents (e.g., vitamin C) or external stimuli (e.g., electricity) to regenerate the active catalyst in situ. cmu.eduLowers catalyst loading, reduces costs, minimizes metal waste, and enhances process efficiency.
CO₂ Utilization Developing copper catalysts that can convert carbon dioxide into valuable chemical feedstocks like acetaldehyde. environmentenergyleader.comContributes to carbon capture and utilization (CCU) goals, creating value from a greenhouse gas.
Water-Based Systems Creating systems like the copper-borohydride system (CBHS) for the dehalogenation of organic pollutants in water. researchgate.netProvides a cost-effective and stable alternative to other metal-based remediation technologies.

Integration of Copper-Fluorobenzene Chemistry into Complex Molecule Synthesis

The synthesis of complex organic molecules, particularly those with pharmaceutical or biological relevance, often requires multi-step sequences. A major goal in synthetic chemistry is to streamline these processes, making them more efficient and atom-economical. Copper-catalyzed reactions involving fluorobenzene (B45895) and its derivatives are proving to be powerful tools for achieving this "late-stage functionalization," where key structural modifications are introduced at the final stages of a synthesis. sciencedaily.com This approach is invaluable for rapidly creating libraries of related compounds for drug discovery.

Homoleptic copper(I)-fluorobenzene complexes, such as [Cu(1FB)₂]⁺[Al(OR F)₄]⁻ and [Cu(1FB)₃]⁺[Al(OR F)₄]⁻, have been synthesized and characterized, serving as valuable precursors for creating other exotic copper(I) compounds and as model systems for understanding enzymatic reactions. nih.gov The ability to directly use such complexes provides a more controlled and direct entry into copper-fluorobenzene reactivity.

The construction of carbon-fluorine bonds is a critical yet challenging step in the synthesis of many modern drugs. Copper-mediated fluorination reactions are emerging as an attractive method for this purpose. researchgate.net Furthermore, copper's versatility extends to the formation of other bonds. For example, a mixed-ligand copper(II) complex incorporating the fluoroquinolone drug fleroxacin (B1672770) and 1,10-phenanthroline (B135089) has been synthesized and structurally characterized. rsc.org This work not only demonstrates the integration of a fluorine-containing drug into a larger supramolecular structure but also highlights the potential biological applications of such complexes, which have shown the ability to interact with and cleave DNA. rsc.org

The table below highlights examples of how copper-fluorobenzene chemistry is being integrated into the synthesis of complex molecules.

Application AreaExample of Copper-Catalyzed ReactionSignificance in Complex Synthesis
Pharmaceuticals Synthesis of a Cu(II)-fleroxacin-phenanthroline complex. rsc.orgDemonstrates the incorporation of existing fluoro-drugs into new metallo-organic structures with potential therapeutic applications.
Biologically Active Molecules C-H functionalization to build scaffolds for anticoagulants like warfarin. digitellinc.comSimplifies synthetic routes to known biologically active compounds by avoiding pre-functionalization steps.
Late-Stage Functionalization Copper-catalyzed dehydrogenations and lactonizations on drug-like molecules. sciencedaily.comAllows for rapid diversification of complex molecular structures at the final steps of synthesis, accelerating drug discovery.
Precursor Synthesis Formation of stable copper(I)-fluorobenzene complexes. nih.govProvides well-defined starting materials for subsequent transformations and mechanistic studies.

Exploration of Novel Reactivity Modes for C-F and C-H Functionalization

A deep understanding of reaction mechanisms is crucial for the discovery of new and improved chemical transformations. Research into copper-catalyzed reactions of fluorinated aromatics is uncovering novel modes of reactivity for both C-F and C-H bond functionalization. While C-F bonds are notoriously strong and difficult to activate, copper catalysis offers promising avenues for their selective transformation.

Significant progress has been made in elucidating the intermediates involved in copper-mediated C-H functionalization of fluoroarenes. Studies have successfully observed and characterized both Cu(II) and transient Cu(III)-σ-aryl intermediates in aminoquinoline-directed C(sp²)-H functionalization. nih.gov This research has shown that an initial C-H activation occurs at a Cu(II) center, which can then be oxidized to a highly reactive Cu(III) species that facilitates the final bond-forming step. nih.gov Understanding the precise nature of these high-valent copper intermediates is key to controlling reaction outcomes and designing more efficient catalysts.

Chemists are also exploring radical-based pathways. Radical relay strategies, where a copper catalyst mediates the functionalization of a carbon-centered radical, provide exceptional flexibility in the types of functional groups that can be installed onto a molecule. digitellinc.com This approach expands the toolkit available for C-H functionalization beyond traditional two-electron pathways. Inspired by the detoxification mechanisms of liver enzymes, researchers have also developed a "two-mode" copper-catalyzed reaction system that can perform distinct transformations like dehydrogenation and lactonization, a type of reactivity that was previously inaccessible. sciencedaily.com

The following table details emerging reactivity modes in copper-catalyzed functionalization relevant to fluorobenzene chemistry.

Reactivity ModeMechanistic InsightSynthetic Application
High-Valent Copper Intermediates Observation and characterization of Cu(II) and Cu(III)-σ-aryl species in C(sp²)-H activation of fluoroarenes. nih.govEnables rational design of catalysts for C-C and C-heteroatom bond formation by targeting specific oxidation states.
Radical Relay Catalysis Use of a copper catalyst to intercept and functionalize a substrate radical generated by an oxidant. digitellinc.comOffers a versatile method for a wide range of C(sp³)-H functionalizations, including those on complex substrates.
Dual-Mode Catalysis A single copper catalyst system capable of performing different reactions (e.g., dehydrogenation and lactonization). sciencedaily.comProvides powerful and novel tools for building and modifying pharmaceuticals and other complex molecules.
Directed C-H Fluorination Use of directing groups to guide a copper catalyst to a specific C-H bond for subsequent fluorination with either F⁺ or F⁻ sources. researchgate.netAchieves high regioselectivity in the direct installation of fluorine atoms onto aromatic rings.

Q & A

Q. What are the established methods for synthesizing copper(I) complexes with fluorobenzene ligands, and how can purity be validated?

Synthesis typically involves reacting copper(I) salts (e.g., CuCl) with fluorobenzene derivatives under inert conditions to prevent oxidation. Characterization includes NMR spectroscopy (e.g., monitoring fluorine-19 chemical shifts for ligand coordination ) and elemental analysis. Purity validation requires X-ray crystallography for structural confirmation or mass spectrometry for molecular weight verification. Experimental details must align with reproducibility standards, including inert atmosphere protocols and solvent selection .

Q. Which spectroscopic techniques are optimal for characterizing copper(I)-fluorobenzene interactions, and what data interpretations are critical?

Fluorine-19 NMR is essential for tracking ligand coordination shifts, while UV-Vis spectroscopy identifies charge-transfer transitions between Cu(I) and fluorobenzene π-systems. Infrared (IR) spectroscopy can detect changes in C-F stretching frequencies upon complexation. For quantitative analysis, integrate spectral data with computational models (e.g., density functional theory) to correlate electronic structure with observed peaks .

Q. What safety protocols are critical when handling fluorobenzene in copper(I) reaction systems?

Fluorobenzene is flammable and toxic, requiring ventilation, grounded equipment, and personal protective equipment (PPE). Monitor airborne concentrations (TLV: 2.5 ppm) and avoid skin contact. Copper(I) salts are moisture-sensitive; store under argon and use anhydrous solvents. Emergency protocols should address spills (neutralize with vermiculite) and fire hazards (CO₂ extinguishers) .

Advanced Research Questions

Q. How can discrepancies in diffusion coefficient (DAB) measurements for copper(I)-fluorobenzene systems be resolved?

Discrepancies often arise from linear vs. nonlinear least-squares fitting. For instance, Beck’s linear method assumes a direct relationship between interferometry data and DAB, while nonlinear approaches (e.g., Gaushaus subroutines) account for temperature and pressure dependencies. Validate methods via sensitivity analysis: optimize experimental parameters (e.g., interferogram positions at E ≈ 0.75) to maximize accuracy .

Q. What computational strategies accurately model copper(I)-fluorobenzene electronic interactions, and how do they compare to experimental data?

Density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) is preferred for modeling Cu(I)-π interactions. Compare calculated bond lengths and Mulliken charges with crystallographic or XPS data. Boys-Bernardi counterpoise corrections mitigate basis-set superposition errors in interaction energy calculations .

Q. How can experimental parameters be optimized to simultaneously determine thermal diffusion (DT) and mutual diffusion (DAB) coefficients?

Design transient experiments with high sensitivity to DT and DAB. Use interferometry at Kr (reference position) with E ≈ 0.75, where sensitivity coefficients (∂XA/∂DAB) peak. Apply multi-parameter nonlinear least squares to decouple variables, ensuring optical properties and cell geometry are standardized .

Q. What mechanistic insights explain the enzymatic defluorination of fluorobenzene in biological systems, and how does copper(I) influence this process?

Fluorobenzene degradation involves dioxygenase enzymes (e.g., fluorobenzene 1,2-dioxygenase) that hydroxylate the ring, enabling defluorination. Copper(I) may act as a redox mediator, accelerating electron transfer in anaerobic conditions. Study kinetics via LC-MS to track intermediate metabolites (e.g., 3-fluoro-cis,cis-muconate) and compare turnover rates with/without Cu(I) .

Data Analysis & Reproducibility

Q. What frameworks ensure robust data presentation and reproducibility in copper(I)-fluorobenzene studies?

Follow the Beilstein Journal’s guidelines:

  • Tables/Figures : Avoid redundancy; use tables for diffusion coefficients and figures for spectral/structural data.
  • Supporting Information : Include raw interferometry data, computational input files, and crystallographic CIFs.
  • Statistical Reporting : Provide error margins (e.g., ±2σ for DAB) and sensitivity coefficients for key parameters .

Q. How should researchers address contradictory results in copper(I)-fluorobenzene coordination geometry?

Reconcile discrepancies by cross-validating techniques:

  • Compare XRD bond lengths with DFT-optimized structures.
  • Analyze EXAFS spectra for Cu-ligand distances.
  • Use statistical tools (e.g., Chi-squared tests) to assess fit quality between models and data .

Methodological Optimization

Q. What strategies improve the accuracy of fluorobenzene’s diffusion coefficient measurements in copper(I) solutions?

  • Temperature Control : Use thermostatic cells (±0.1°C) to minimize thermal noise.
  • Interferometry Calibration : Standardize Kr positions across trials to reduce positional errors.
  • Data Fitting : Prioritize nonlinear least squares for multi-parameter systems, validating with synthetic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.